molecular formula C17H21N3O2 B3137701 4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439120-68-0

4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3137701
CAS No.: 439120-68-0
M. Wt: 299.37 g/mol
InChI Key: WIDLXWYTPRFWOT-UHFFFAOYSA-N
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Description

4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 44.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Central Nervous System (CNS) Drug Discovery

Pyrrole-based compounds have been recognized for their potential in CNS drug discovery due to their bioactive properties. These compounds have been studied for their effects on depression, euphoria, and convulsion, indicating a broad spectrum of CNS activities. The structural flexibility of pyrrole allows for the synthesis of compounds with targeted CNS activity, offering a platform for developing novel therapeutics for CNS disorders (Saganuwan, 2017).

Antimicrobial and Antiviral Applications

Research into pyrrole derivatives has also highlighted their antimicrobial and antiviral potentials. Compounds featuring the pyrrole ring have been identified for their selectivity towards various biological targets, contributing to the development of new antimicrobial and antiviral agents. This highlights the utility of pyrrole derivatives in addressing resistant strains of bacteria and viruses, pointing to the relevance of these compounds in developing future therapeutics (Petri et al., 2020).

Supramolecular Chemistry

Pyrrole derivatives, including calixpyrroles, have been utilized in the design of supramolecular structures, such as capsules and sensors. These structures are significant for their ability to bind selectively to ions or molecules, demonstrating applications in sensing, molecular recognition, and potentially drug delivery systems. The ability to self-assemble into complex architectures makes pyrrole derivatives valuable in the development of nanoscale devices and materials (Ballester, 2011).

Environmental Biodegradability

Some pyrrole derivatives have been investigated for their environmental degradability, particularly in relation to polyfluoroalkyl substances. These studies provide insights into the degradation pathways and potential environmental impacts of pyrrole-based compounds, emphasizing their relevance in designing sustainable materials with minimal ecological footprints (Liu & Avendaño, 2013).

Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-13(4-2)16(21)14-9-15(19-11-14)17(22)20-10-12-5-7-18-8-6-12/h5-9,11,13,19H,3-4,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLXWYTPRFWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155756
Record name 4-(2-Ethyl-1-oxobutyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439120-68-0
Record name 4-(2-Ethyl-1-oxobutyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439120-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethyl-1-oxobutyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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